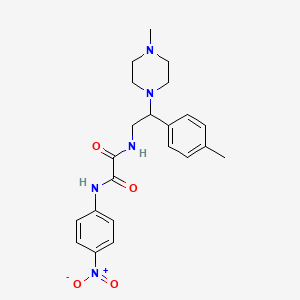![molecular formula C7H6IN3O B2843071 5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 1459230-34-2](/img/structure/B2843071.png)
5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one
Vue d'ensemble
Description
5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one is a halogenated heterocycle . It is a solid compound with the empirical formula C6H4IN3 . Its molecular weight is 245.02 .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This process involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of 5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one can be represented by the SMILES stringIc1c[nH]c2ncncc12 . The InChI key for this compound is IZYCEYOIUVOAQW-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving 5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one are not mentioned in the search results, it is known that this compound can be obtained by iodine reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NIS .Physical And Chemical Properties Analysis
5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one is a solid compound . Its molecular weight is 245.02 , and its empirical formula is C6H4IN3 .Applications De Recherche Scientifique
Synthesis and Structural Assignment
One line of research involves the synthesis of N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, with findings indicating their inhibitory activity on xanthine oxidase, an enzyme involved in the metabolic breakdown of purines in humans (Seela et al., 1984). Additionally, studies on the methylation of 4-amino-7H-pyrrolo[2,3-d]pyrimidine have led to the development of methods for selective N-7 methylation, showcasing the compound's versatility in synthetic chemistry (Seela & Bussmann, 1981).
Antitumor Activity
A novel compound designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, with the aim of serving as an antitumor agent, highlights the potential of pyrrolo[2,3-d]pyrimidin-4-one derivatives in cancer therapy (Gangjee et al., 2000). Further research into pyrrolo[2,3-d]pyrimidin-4-ones revealed their broad spectrum of biological activities, including cytotoxic properties against human cancer cell lines, suggesting their value as chemotherapeutic agents (Atapour-Mashhad et al., 2011).
Nucleoside Analogs and Binding Studies
Studies on pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics toyocamycin and sangivamycin have explored their synthesis and biological activity, contributing to our understanding of their potential medicinal applications (Gupta et al., 1989). Furthermore, research into substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues has demonstrated their ability to selectively bind CG inversions in DNA triple helices, indicating their utility in genetic research and potentially therapeutic interventions (Ranasinghe et al., 2005).
Propriétés
IUPAC Name |
5-iodo-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-11-2-4(8)5-6(11)9-3-10-7(5)12/h2-3H,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMYEYMXTBEQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CNC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2842988.png)
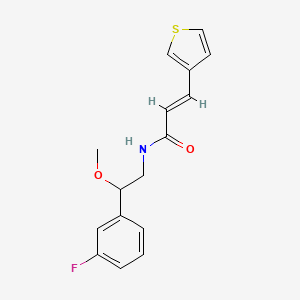
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2842990.png)
![2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2842991.png)
![N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2842992.png)
![N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2842994.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2842995.png)
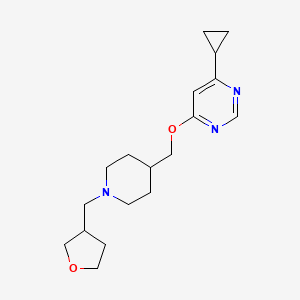
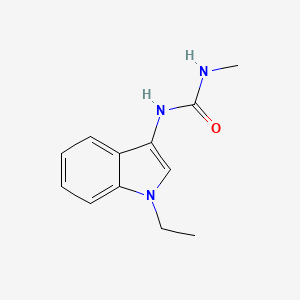
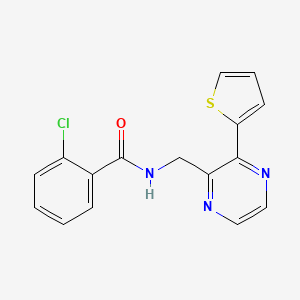
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2843006.png)
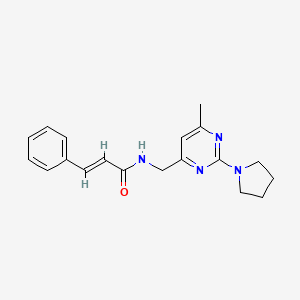
![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2843009.png)
